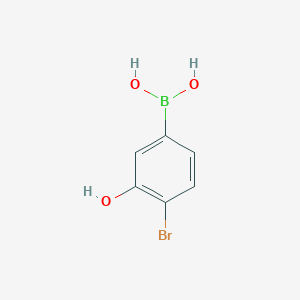
4-溴-3-羟基苯硼酸
概述
描述
4-Bromo-3-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a hydroxyl group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
科学研究应用
4-Bromo-3-hydroxyphenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 4-Bromo-3-hydroxyphenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-Bromo-3-hydroxyphenylboronic acid interacts with the palladium catalyst in two key steps: oxidative addition and transmetalation .
In the oxidative addition step, the palladium catalyst becomes oxidized as it donates electrons to form a new palladium-carbon bond .
In the transmetalation step, the 4-Bromo-3-hydroxyphenylboronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 4-Bromo-3-hydroxyphenylboronic acid, leads to the formation of carbon-carbon bonds . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds from simpler ones .
Result of Action
The result of the action of 4-Bromo-3-hydroxyphenylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action of 4-Bromo-3-hydroxyphenylboronic acid in the Suzuki-Miyaura cross-coupling reaction is influenced by various environmental factors. For instance, the reaction conditions need to be exceptionally mild and tolerant of various functional groups . Additionally, the stability of the organoboron reagent (in this case, 4-Bromo-3-hydroxyphenylboronic acid) is crucial for the success of the reaction .
安全和危害
未来方向
The future directions of 4-Bromo-3-hydroxyphenylboronic acid involve its potential use in various chemical reactions and synthesis processes. For instance, it can be used in the synthesis of boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia . It can also be used in the synthesis of other boronic acids and their derivatives .
生化分析
Biochemical Properties
4-Bromo-3-hydroxyphenylboronic acid plays a significant role in biochemical reactions, especially in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The compound interacts with palladium catalysts to facilitate the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds . Additionally, 4-Bromo-3-hydroxyphenylboronic acid can interact with enzymes and proteins that contain active sites capable of forming covalent bonds with boronic acids. These interactions are often utilized in the design of enzyme inhibitors and protein modulators .
Cellular Effects
The effects of 4-Bromo-3-hydroxyphenylboronic acid on various types of cells and cellular processes have been studied to understand its potential applications in biomedical research. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-3-hydroxyphenylboronic acid can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . By affecting these enzymes, the compound can alter the phosphorylation status of proteins, leading to changes in gene expression and cellular responses. Furthermore, 4-Bromo-3-hydroxyphenylboronic acid has been observed to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-3-hydroxyphenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation depending on the nature of the interaction . For example, 4-Bromo-3-hydroxyphenylboronic acid can inhibit serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-hydroxyphenylboronic acid have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-hydroxyphenylboronic acid is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biological activities. Long-term exposure to 4-Bromo-3-hydroxyphenylboronic acid in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-hydroxyphenylboronic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 4-Bromo-3-hydroxyphenylboronic acid can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often dose-dependent and can be attributed to the accumulation of the compound and its metabolites in various tissues. Threshold effects have also been observed, where certain biological responses are only triggered at specific concentration ranges .
Metabolic Pathways
4-Bromo-3-hydroxyphenylboronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of 4-Bromo-3-hydroxyphenylboronic acid, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation with glucuronic acid, sulfate, or glutathione, enhancing their solubility and facilitating their excretion . The metabolic flux of 4-Bromo-3-hydroxyphenylboronic acid and its metabolites can influence the levels of various endogenous metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Bromo-3-hydroxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving membrane transporters . Once inside the cell, 4-Bromo-3-hydroxyphenylboronic acid can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters . These factors collectively determine the bioavailability and pharmacokinetics of 4-Bromo-3-hydroxyphenylboronic acid in biological systems .
Subcellular Localization
The subcellular localization of 4-Bromo-3-hydroxyphenylboronic acid is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 4-Bromo-3-hydroxyphenylboronic acid can be localized to the nucleus, cytoplasm, or mitochondria depending on the presence of specific localization signals . The activity of the compound can be modulated by its subcellular localization, as it may interact with different sets of biomolecules in distinct cellular compartments . Understanding the subcellular distribution of 4-Bromo-3-hydroxyphenylboronic acid is crucial for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-Bromo-3-hydroxyphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for 4-Bromo-3-hydroxyphenylboronic acid are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: 4-Bromo-3-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones or reduction to form alcohols.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinones and Alcohols: Formed through oxidation and reduction of the hydroxyl group.
相似化合物的比较
3-Hydroxyphenylboronic Acid: Similar structure but lacks the bromine substitution.
4-Formylphenylboronic Acid: Substituted with a formyl group instead of a hydroxyl group.
3-Fluorophenylboronic Acid: Substituted with a fluorine atom instead of a bromine atom.
Uniqueness: 4-Bromo-3-hydroxyphenylboronic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination of functional groups allows for diverse reactivity and makes it a versatile reagent in organic synthesis.
属性
IUPAC Name |
(4-bromo-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZSBTMJFVLOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


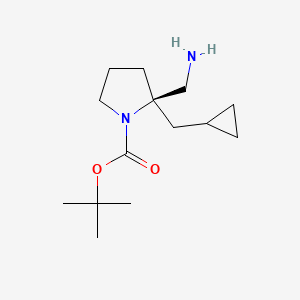
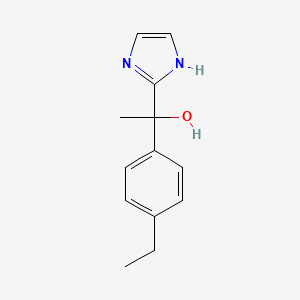
![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)
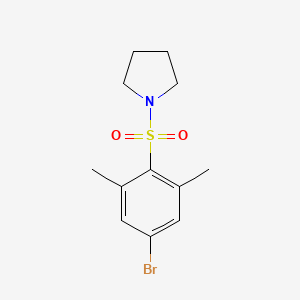
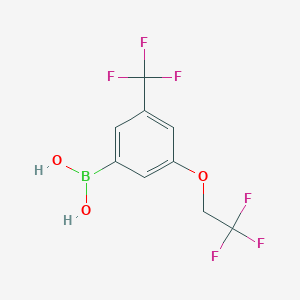
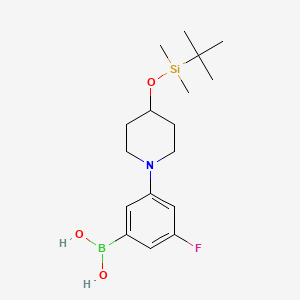
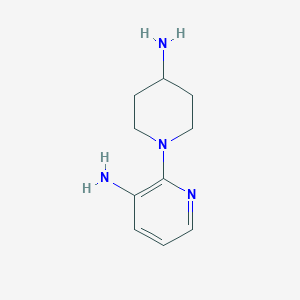
![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)
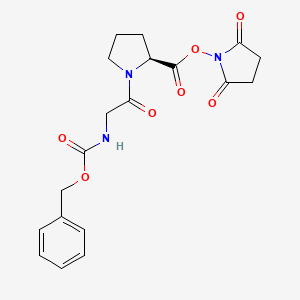
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)
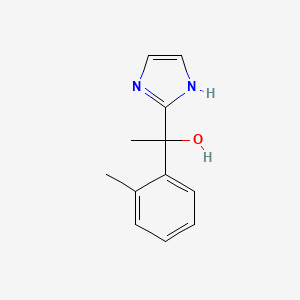
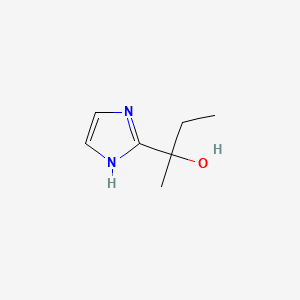
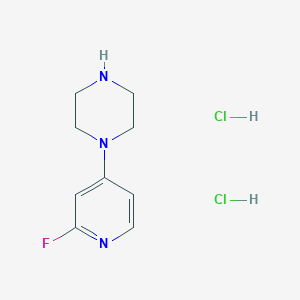
![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)
